molecular formula C17H24N2O4 B8088576 Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B8088576
M. Wt: 320.4 g/mol
InChI Key: GWDOTWVVJJFSAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a tert-butyl carbamate group and a 4-formyl-2-methoxyphenyl group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the piperazine derivative is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperazine derivative with tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Tert-butyl 4-(4-carboxy-2-methoxyphenyl)piperazine-1-carboxylate.

    Reduction: Tert-butyl 4-(4-hydroxymethyl-2-methoxyphenyl)piperazine-1-carboxylate.

    Substitution: Tert-butyl 4-(4-(substituted)-2-methoxyphenyl)piperazine-1-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting neurological and psychiatric disorders.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, analgesic, and anticancer agents. The presence of the piperazine ring and the formyl group provides a versatile scaffold for the development of bioactive molecules.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate: Lacks the formyl group, which may reduce its potential for covalent interactions with proteins.

    Tert-butyl 4-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate: Contains a hydroxyl group instead of a formyl group, altering its chemical properties and reactivity.

Uniqueness

Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of both the formyl and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds.

Properties

IUPAC Name

tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-18(8-10-19)14-6-5-13(12-20)11-15(14)22-4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDOTWVVJJFSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 400 mg (2.60 mmol) of 4-fluoro-3-methoxybenzaldehyde diluted in 10 ml of dimethylsulfoxide are respectively added 483 mg (2.60 mmol) of tert-butyl piperazine-1-carboxylate, then 394 mg (2.85 mmol) of potassium carbonate. The solution is heated to 90° C. for 40 h, then water is added and the product is extracted several times with ethyl acetate. The organic phases are combined, dried over magnesium sulfate, and concentrated. The residue obtained is purified by chromatography on silica (cyclohexane/ethyl acetate eluent: 8:2) to yield 425 mg of tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate in the form of a colourless oil.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
483 mg
Type
reactant
Reaction Step Two
Quantity
394 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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